![molecular formula C11H14Cl2N2O3 B1424579 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1219957-02-4](/img/structure/B1424579.png)
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Drug Synthesis and Pharmaceutical Applications
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the creation of molecules with potential therapeutic effects, such as antihistamines, local anesthetics, and vasodilators.
Development of Histamine Receptor Antagonists
The piperidine moiety is a common feature in histamine receptor antagonists. This compound can be used in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists . These antagonists have potential applications in treating allergic reactions and inflammatory conditions.
Chiral Optimization in Medicinal Chemistry
Chirality is a critical factor in the efficacy of many drugs3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride can be utilized in chiral optimization processes to enhance the selectivity and potency of pharmaceuticals . The piperidine ring is essential for this optimization, influencing the pharmacokinetic and pharmacodynamic properties of the drugs.
Chemical Research and Heterocyclic Building Blocks
As a heterocyclic compound, 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride serves as a building block in chemical research for constructing complex organic molecules . Its versatility enables the exploration of novel chemical reactions and pathways, contributing to the advancement of organic chemistry.
Safety and Handling Research
The compound’s safety profile and handling precautions are subjects of ongoing research. Understanding the proper storage, handling under inert gas, and protection from moisture are crucial for its application in research settings . This research ensures the safe and effective use of the compound in various experimental procedures.
Synthesis Pathway Exploration
Researchers are interested in the synthesis pathways of 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride to streamline its production and enhance its purity . This exploration includes studying the compound’s stability, reactivity, and interactions with other substances, which is vital for its application in synthesis.
Biological Activity Studies
The biological activity of piperidine derivatives, including 3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride , is a significant area of study. These compounds are evaluated for their potential as lead compounds in drug discovery, targeting various biological pathways and receptors .
Pharmacological Activity Research
The pharmacological activity of piperidine derivatives is extensively researched to discover new drugs3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride may be investigated for its effects on the central nervous system, cardiovascular system, and other organ systems to identify new therapeutic agents .
Safety and Hazards
The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . Similar precautions should be taken when handling “3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride”.
properties
IUPAC Name |
3-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQORYRMODTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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